Target Affinity Comparison: Ischemin Sodium vs. High-Potency CBP/p300 Bromodomain Inhibitors
Ischemin sodium binds to the CBP bromodomain with a dissociation constant (Kd) of 19 µM . This is significantly weaker than the affinity of modern, high-potency CBP/p300 inhibitors, such as CCS1477 (Inobrodib), which has a reported Kd of 1.7 nM for CBP , or GNE-207, which has an IC50 of 1 nM . This ~10,000- to 20,000-fold difference in affinity is a critical distinguishing feature for assay design.
| Evidence Dimension | Binding Affinity to CBP Bromodomain |
|---|---|
| Target Compound Data | Kd = 19 µM |
| Comparator Or Baseline | CCS1477 (Kd = 1.7 nM) and GNE-207 (IC50 = 1 nM) |
| Quantified Difference | ~10,000- to 20,000-fold weaker affinity for Ischemin sodium |
| Conditions | Fluorescence spectroscopy assay (Ischemin); Surface Plasmon Resonance (CCS1477); TR-FRET assay (GNE-207) |
Why This Matters
This informs users that Ischemin sodium is not a potent binder and requires significantly higher concentrations in assays, distinguishing it from newer, high-affinity probes for experimental design.
